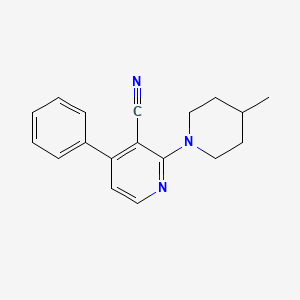

2-(4-メチルピペリジン-1-イル)-4-フェニルピリジン-3-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies indicate that 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile exhibits promising anticancer properties. The compound has been investigated for its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, it has shown effectiveness against certain breast cancer cell lines, demonstrating a capacity to induce apoptosis and disrupt microtubule dynamics, which are critical for cell division .

1.2 Neuropharmacological Properties

This compound is also being studied for its neuropharmacological effects. Its structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, which could lead to therapeutic benefits in conditions such as anxiety and depression .

Inhibitory Mechanisms

2.1 Akt Pathway Inhibition

One of the significant mechanisms of action for 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is its ability to inhibit the Akt signaling pathway, which is crucial in regulating cell survival and metabolism. This pathway is often dysregulated in cancer, making the compound a candidate for further development as an anticancer agent targeting Akt activity .

2.2 Histamine Receptor Modulation

The compound has also been identified as a potential modulator of histamine receptors, particularly the H4 receptor. Inhibitors of this receptor have implications in treating allergic responses and inflammatory diseases, indicating another avenue for the compound's application in pharmacotherapy .

Synthesis and Structural Insights

3.1 Synthetic Pathways

The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile involves several steps that can be optimized for yield and purity. The compound can be synthesized through multi-step reactions involving piperidine derivatives and pyridine carbonitriles, showcasing the versatility of synthetic methodologies applicable to its production .

3.2 Structural Characteristics

The molecular structure of this compound features a pyridine ring substituted with a piperidine moiety and a phenyl group, contributing to its biological activity. Understanding these structural characteristics aids in predicting its interactions with biological targets and optimizing its pharmacological properties .

Case Studies and Research Findings

作用機序

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .

生化学分析

Biochemical Properties

Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

Therefore, it’s challenging to detail the effects of this product on various types of cells and cellular processes .

Temporal Effects in Laboratory Settings

There is no available information on the changes in the effects of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile at different dosages in animal models have not been reported in the literature .

Transport and Distribution

There is no available information on how 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is transported and distributed within cells and tissues .

準備方法

The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile involves several steps. One common method includes the reaction of 4-phenylpyridine-3-carbonitrile with 4-methylpiperidine under specific conditions. The reaction typically requires a base such as potassium hydroxide and a solvent like ethylene glycol. The mixture is refluxed for a certain period, followed by cooling and dilution with water to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

類似化合物との比較

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile can be compared with other piperidine derivatives. Similar compounds include:

2-Amino-4-methylpyridine: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

4-Phenylpyridine: Used in the synthesis of various organic compounds and as a ligand in coordination chemistry.

The uniqueness of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile lies in its specific structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in scientific research and industrial applications.

生物活性

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile, also known as compound 860650-53-9, is a member of the piperidine derivatives class, which are widely recognized for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The biological activity of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of Akt, a serine/threonine kinase involved in various cellular processes including metabolism, proliferation, and survival. Inhibition of Akt activity can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for anticancer therapies .

Biological Activity Overview

The compound has shown promise in several biological assays:

- Anticancer Activity : Studies have indicated that piperidine derivatives, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in hypopharyngeal tumor cells with better efficacy than conventional drugs like bleomycin .

- Enzyme Inhibition : The compound's structural features allow it to interact with enzymes involved in critical biochemical pathways. Its ability to inhibit Akt suggests potential applications in cancer treatment by targeting signaling pathways that promote tumor growth .

Data Tables

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .

- Mechanistic Insights : Another investigation focused on the mechanistic pathways influenced by this compound. It was found that the inhibition of Akt led to downstream effects on mTOR signaling pathways, which are crucial for cell growth and survival. This positions 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile as a valuable candidate for further development in targeted cancer therapies .

Research Findings

Recent literature highlights the following findings regarding the biological activity of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile:

- In vitro Studies : In vitro assays have confirmed its role as an effective inhibitor of cell growth in various cancer models.

- Potential Therapeutic Applications : The compound is being explored for its potential use in combination therapies to enhance the effectiveness of existing anticancer drugs while minimizing side effects .

特性

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-14-8-11-21(12-9-14)18-17(13-19)16(7-10-20-18)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJHBRUDXPSULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。